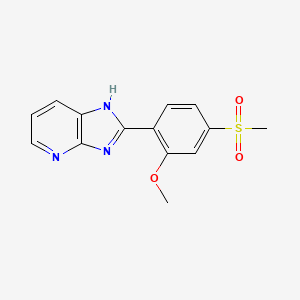

Sulmazole sulfone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77414-24-5 |

|---|---|

Molecular Formula |

C14H13N3O3S |

Molecular Weight |

303.34 g/mol |

IUPAC Name |

2-(2-methoxy-4-methylsulfonylphenyl)-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C14H13N3O3S/c1-20-12-8-9(21(2,18)19)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) |

InChI Key |

CHZGZIZHIZBPEQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=CC=N3 |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=CC=N3 |

Synonyms |

AR-L 114 BS AR-L 114 BS monohydrochloride AR-L-114-BS sulmazole sulfone |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sulmazole Sulfone and Its Analogues

Seminal Synthetic Routes to Sulmazole (B1682527) Sulfone Precursors and Direct Synthesis Pathways

The synthesis of Sulmazole sulfone is predicated on the initial construction of its precursors, primarily Sulmazole or its sulfide (B99878) analogue, 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine. The direct synthesis of this compound is then achieved through the oxidation of these precursors.

A pivotal intermediate in the synthesis of the Sulmazole core is 2-methoxy-4-(methylsulfanyl)benzoic acid. Research has outlined two primary pathways to this intermediate, starting from readily available materials. researchgate.net

Route A: From 4-Methyl-3-nitrobenzenesulfonic Acid

This synthetic approach begins with 4-methyl-3-nitrobenzenesulfonic acid and involves a multi-step sequence to introduce the required functional groups. The key transformations include:

Nitration and Sulfonation: Initial functionalization of the starting material.

Methylation: Protection of the hydroxyl group using dimethyl sulfate.

Reduction and Diazotization: Catalytic hydrogenation converts the nitro group to an amine, which is then transformed into a diazonium salt.

Sulfanylation: The diazonium group is displaced with methyl mercaptan (CH3SH) to install the methylsulfanyl moiety.

Oxidation: The final step oxidizes a methyl group to the required carboxylic acid using an oxidant like potassium permanganate.

Route B: From 2-Methyl-5-nitrophenol

An alternative and more process-oriented route utilizes 2-methyl-5-nitrophenol. researchgate.net This pathway is generally considered more efficient. researchgate.net The sequence is as follows:

Methylation: The phenolic hydroxyl is methylated.

Reduction: The nitro group is reduced to an amine, typically with hydrogen over a palladium catalyst.

Diazotization and Sulfanylation: The resulting amine undergoes diazotization, followed by treatment with methyl disulfide to introduce the methylsulfanyl group.

Oxidation: The final oxidation of the ring's methyl group to a carboxylic acid is performed.

The following table provides a comparative overview of these two synthetic routes to the key benzoic acid intermediate.

| Feature | Route A | Route B |

| Starting Material | 4-Methyl-3-nitrobenzenesulfonic acid | 2-Methyl-5-nitrophenol |

| Overall Yield | 17% researchgate.net | 37% researchgate.net |

| Key Challenges | Potential side reactions during diazotization. | Sensitivity of intermediates to oxidation conditions. |

| Scalability | Limited | High researchgate.net |

Once 2-methoxy-4-(methylsulfanyl)benzoic acid is obtained, the synthesis proceeds to form the characteristic imidazo[4,5-b]pyridine core structure. This is typically achieved through a condensation reaction between the benzoic acid and 2,3-diaminopyridine (B105623), often in the presence of a dehydrating agent like polyphosphoric acid, to form 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine. nih.govresearchgate.net

The final step to obtain this compound is the oxidation of the sulfur center. This can be performed on the sulfide precursor directly or in a stepwise fashion. Oxidation of the sulfide with one equivalent of an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide yields Sulmazole, which is a sulfoxide (B87167). rsc.org Further oxidation of Sulmazole with a stronger oxidizing agent or excess oxidant (e.g., KMnO4, H2O2) affords the target this compound. organic-chemistry.org A greener photooxidation method has also been reported to improve the yield of the sulfide-to-sulfoxide step significantly, from 75% with mCPBA to 91%. figshare.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The structure of this compound, 2-(2-methoxy-4-(methylsulfonyl)phenyl)-1H-imidazo[4,5-b]pyridine, is achiral, meaning it does not have enantiomers or diastereomers. The sulfonyl group (SO2) is planar and does not represent a stereocenter.

However, its direct precursor, Sulmazole, is a sulfoxide and possesses a stereogenic sulfur atom, making it a chiral molecule that exists as a pair of enantiomers. tudelft.nlwikipedia.org Therefore, the discussion of stereoselectivity is relevant to the synthesis of the immediate precursor. The synthesis of enantiopure sulfoxides is a significant area of organic chemistry. tudelft.nl

The primary method for achieving stereoselectivity in the synthesis of Sulmazole would be the enantioselective oxidation of the prochiral precursor, 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-b]pyridine. This can be accomplished through two main strategies:

Chiral Chemical Reagents: Utilizing chiral oxidizing agents or catalysts to selectively form one enantiomer of the sulfoxide over the other.

Biocatalysis: Employing enzymes, such as peroxygenases or monooxygenases, which can catalyze the sulfoxidation with high enantioselectivity. tudelft.nl

While specific studies on the stereoselective synthesis of Sulmazole are not extensively detailed in the general literature, the principles of asymmetric sulfoxidation are well-established and applicable. rsc.orgrsc.org It is crucial to note that any stereochemistry at the sulfur center is erased upon subsequent oxidation of the sulfoxide to the achiral sulfone.

Development of Novel Reaction Architectures for the this compound Core Structure

While this compound itself is an aryl methyl sulfone, recent advancements in synthetic chemistry have focused on novel architectures for creating cyclic sulfones. These modern methodologies, though not directly applied to the linear sulfone in Sulmazole, are critical for the synthesis of complex analogues and other biologically active sulfone-containing heterocycles.

Photocatalytic Approaches in Sulfone Synthesis

Visible light-induced photocatalysis has emerged as a green and powerful tool in organic synthesis. figshare.com In the context of sulfone synthesis, photocatalytic methods have been developed for constructing diverse cyclic and bicyclic sulfones. researchgate.net One notable approach involves a three-component cycloaddition cascade reaction using an iridium-based photocatalyst under blue light irradiation. researchgate.net This method allows for the synthesis of functionalized bicyclic sulfones with high stereoselectivity. The reaction proceeds through a single-electron transfer (SET) process, generating radical intermediates that undergo subsequent cyclization. researchgate.net Photocatalysis offers mild reaction conditions and access to complex molecular scaffolds that are difficult to obtain through traditional methods. arkat-usa.org

Metal-Free Strategies for Cyclic Sulfone Formation

To enhance the sustainability of chemical processes, metal-free synthetic strategies are highly desirable. For the formation of cyclic sulfones, several metal-free approaches have been established. researchgate.nettudelft.nl One effective protocol involves the sulfonylative annulation of alkyl diiodides with a source of sulfur dioxide, such as the bench-stable surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). researchgate.netnih.govCurrent time information in Bangalore, IN. This method efficiently produces five- to nine-membered cyclic aliphatic sulfones under mild conditions and with good functional group tolerance. nih.govCurrent time information in Bangalore, IN. Another strategy involves radical-initiated, three-component cascade reactions to form complex, double-ring sulfone structures. researchgate.net These metal-free reactions avoid the cost and toxicity associated with transition metal catalysts.

Ring-Closing Metathesis (RCM) in Cyclic Sulfone Synthesis

Ring-closing metathesis (RCM) has become a powerful and versatile tool for the construction of cyclic compounds, including those containing a sulfone group. researchgate.net This strategy involves the use of a ruthenium-based catalyst, such as a Grubbs catalyst, to cyclize an acyclic diene sulfone. This method is highly efficient for forming five- and six-membered cyclic sulfones and can also be applied to synthesize larger rings, although it may require higher catalyst loading and more dilute conditions. The resulting cyclic vinyl sulfones are valuable intermediates that can participate in further transformations, such as Diels-Alder reactions. nih.gov

Mechanistic Elucidation of Key Transformations in this compound Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new ones. The synthesis of this compound involves several key transformations with distinct mechanisms.

Imidazo[4,5-b]pyridine Ring Formation: The construction of the core heterocyclic system typically proceeds via the Phillips condensation. This involves the reaction of 2,3-diaminopyridine with a carboxylic acid (or its derivative, like an aldehyde or orthoester) under heating, often with an acid catalyst. nih.govresearchgate.net The mechanism involves an initial condensation to form an amide or Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazole (B134444) ring.

Sulfide to Sulfone Oxidation: The oxidation of the methylthio group to the methylsulfonyl group is a fundamental transformation. When using hydrogen peroxide (H2O2) or peroxy acids (like m-CPBA), the mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The first oxidation yields the sulfoxide. A second, often slower, oxidation of the sulfoxide under similar conditions produces the sulfone. The selectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org

Mechanisms of Novel Architectures:

Photocatalytic Synthesis: The proposed mechanism for photocatalytic sulfone synthesis often begins with a single-electron transfer (SET) from an excited photocatalyst to a substrate, generating a radical ion. researchgate.net For instance, an aryl diazonium salt can form an aryl radical, which then reacts with a sulfur dioxide source (like Na2S2O5) to create an aryl sulfonyl radical. This radical then engages in intermolecular addition and cyclization cascades to form the final product. researchgate.net

Metal-Free Annulation: The metal-free synthesis of cyclic sulfones from alkyl diiodides and SO2 is proposed to initiate via the formation of an alkyl radical from the C-I bond. researchgate.net This radical traps SO2 to form an alkyl sulfonyl radical, which, after reduction and another intramolecular radical cyclization or nucleophilic substitution, yields the cyclic sulfone product. researchgate.netnih.gov

Ring-Closing Metathesis (RCM): The mechanism of RCM catalyzed by ruthenium alkylidenes (Grubbs catalysts) involves a series of [2+2] cycloaddition and cycloreversion steps. The catalyst's alkylidene moiety reacts with one of the terminal alkenes of the diene sulfone substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a new alkene and form a new metal alkylidene. This new species then reacts intramolecularly with the second alkene of the substrate, again forming a metallacyclobutane. A final retro-[2+2] step releases the cyclic alkene product and regenerates the active catalyst.

Derivatization Strategies for Enhancing Molecular Complexity and Diversification of this compound Scaffolds

The development of new chemical entities with improved pharmacological profiles often relies on the strategic derivatization of a lead scaffold. In the context of this compound, a molecule with a core imidazo[4,5-c]pyridine ring system linked to a substituted phenyl sulfone, derivatization strategies can be broadly categorized into two main areas: modifications of the imidazo[4,5-c]pyridine core and alterations to the peripheral phenyl ring. These approaches aim to enhance molecular complexity and allow for a systematic exploration of the structure-activity relationships (SAR).

Modifications of the Imidazo[4,5-c]pyridine Core

The imidazo[4,5-c]pyridine scaffold offers several sites for chemical modification, primarily on the nitrogen atoms of the imidazole and pyridine (B92270) rings. N-alkylation represents a common and effective strategy for introducing a diverse range of substituents.

Research has demonstrated the successful N-alkylation of 5H-imidazo[4,5-c]pyridine analogues. nih.gov In these studies, the reaction of 2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridines with various alkyl halides, such as 4-chlorobenzyl bromide or butyl bromide, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as N,N-dimethylformamide (DMF), predominantly yields the N5-alkylated regioisomers. nih.gov This regioselectivity is a key aspect of the derivatization, allowing for controlled diversification. The structural confirmation of these N-alkylated products is typically achieved using advanced NMR techniques like 2D-NOESY. nih.govfabad.org.tr

A representative scheme for the N-alkylation of an imidazo[4,5-c]pyridine core is shown below:

Scheme 1: N-Alkylation of 2-Aryl-5H-imidazo[4,5-c]pyridines

Reactants: 2-Aryl-5H-imidazo[4,5-c]pyridine, Alkyl Halide (e.g., R-Br)

Reagents and Conditions: K2CO3, DMF

Product: 5-Alkyl-2-aryl-5H-imidazo[4,5-c]pyridine

The following table summarizes representative examples of N-alkylation on imidazo[4,5-c]pyridine analogues, which serve as a proxy for the derivatization of the this compound scaffold.

| Starting Imidazo[4,5-c]pyridine Analogue | Alkylating Agent | Product (N5-Regioisomer) | Reference |

| 2-(4-(4-fluorophenoxy)phenyl)-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene | 2-[4-(4-fluorophenoxy)phenyl]-5-(4-methoxybenzyl)-5H-imidazo[4,5-c]pyridine | fabad.org.tr |

| 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridine | 4-Chlorobenzyl bromide | 5-(4-Chlorobenzyl)-2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridine | nih.gov |

| 2-(Substituted-phenyl)-5H-imidazo[4,5-c]pyridine | Butyl bromide | 5-Butyl-2-(substituted-phenyl)-5H-imidazo[4,5-c]pyridine | nih.gov |

Beyond simple alkylation, modern cross-coupling reactions offer a powerful tool for more complex derivatizations. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl groups at specific positions on the imidazopyridine ring system, provided a suitable handle like a halogen atom is present on the scaffold. mdpi.com

Modifications of the Phenyl Ring

The phenyl ring of this compound, often referred to as the 'A' ring, presents another key area for derivatization. Modifications at this site can significantly influence the electronic and steric properties of the molecule.

The synthesis of 'A' ring substituted analogues of sulmazole has been reported, indicating that the core structure is tolerant to modifications on the phenyl moiety. acs.org These strategies often involve the synthesis of a substituted benzoic acid precursor, which is then used to construct the final imidazopyridine structure. For instance, introducing various substituents on the phenyl ring can be achieved through standard aromatic substitution reactions on a suitable starting material before its condensation to form the imidazo[4,s-c]pyridine core.

While specific derivatization of the pre-formed this compound phenyl ring is less documented, general methodologies for the functionalization of aryl sulfones can be considered. These include:

Electrophilic Aromatic Substitution: Introduction of nitro, halogen, or acyl groups, which can then be further manipulated.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, or Heck couplings can be utilized if a suitable handle, such as a halogen, is present on the phenyl ring. These reactions allow for the introduction of a wide variety of aryl, alkyl, or vinyl groups.

The table below outlines potential derivatization strategies for the phenyl ring of a this compound analogue, based on established synthetic methods for aryl sulfones.

| Derivatization Strategy | Reagents and Conditions | Potential Functional Group Introduced |

| Nitration | HNO3, H2SO4 | Nitro (-NO2) |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Bromo (-Br) or Chloro (-Cl) |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl (-COR) |

| Suzuki Coupling (from a halogenated precursor) | Arylboronic acid, Pd catalyst, base | Aryl group |

| Heck Coupling (from a halogenated precursor) | Alkene, Pd catalyst, base | Alkenyl group |

These derivatization strategies, targeting both the heterocyclic core and the peripheral phenyl ring, provide a comprehensive toolkit for generating a library of this compound analogues. Such a library is invaluable for detailed SAR studies aimed at optimizing the pharmacological properties of this class of compounds.

Molecular and Cellular Pharmacodynamics of Sulmazole Sulfone

Characterization of Specific Molecular Targets and Ligand-Target Interactions

Sulmazole's therapeutic effects stem from its ability to interact with multiple molecular targets within cardiac cells. These interactions include adenosine (B11128) receptor antagonism, modulation of G-protein coupled receptor signaling, inhibition of phosphodiesterases, and sensitization of myofilaments to calcium.

Adenosine Receptor Antagonism by Sulmazole (B1682527) Sulfone

Sulmazole acts as a competitive antagonist at A1 adenosine receptors. wikipedia.orgmedchemexpress.com This antagonism is a key component of its mechanism, contributing to the increase in intracellular cyclic adenosine monophosphate (cAMP) levels. medchemexpress.com By blocking the inhibitory effects of adenosine on adenylate cyclase, sulmazole promotes the synthesis of cAMP, a crucial second messenger in cardiac muscle contraction. Studies have shown that sulmazole and other related compounds competitively inhibit A1 adenosine receptors with varying potencies. nih.gov

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways via Gi Protein Functional Blockade

Beyond adenosine receptor antagonism, sulmazole directly modulates G-protein coupled receptor (GPCR) signaling by functionally blocking the inhibitory G-protein, Gi. wikipedia.orgnih.gov GPCRs are a large family of cell surface receptors that play a pivotal role in signal transduction. jax.orgwikipedia.org The Gi protein normally inhibits adenylate cyclase, thereby reducing cAMP production. Sulmazole attenuates the ability of GTP to inhibit adenylate cyclase activity, and this effect is abolished when the Gi protein is modified by pertussis toxin, confirming the involvement of Gi. nih.govresearchgate.net This functional blockade of Gi represents a distinct mechanism for increasing cAMP levels, independent of phosphodiesterase inhibition and adenosine receptor antagonism. medchemexpress.comnih.govresearchgate.net

Phosphodiesterase Inhibition Mechanisms by Sulmazole Sulfone

Sulmazole is also recognized as an inhibitor of phosphodiesterases (PDEs), enzymes responsible for the breakdown of cAMP. wikipedia.org Specifically, it shows selectivity for the cGMP-inhibited phosphodiesterase (PDE III) isoform. Inhibition of PDE III leads to an accumulation of intracellular cAMP, which in turn enhances cardiac contractility. However, research indicates that only about half of sulmazole's effect on cAMP accumulation can be attributed to PDE inhibition, highlighting the importance of its other mechanisms of action. nih.govresearchgate.net The inhibitory potency of sulmazole on PDE activity has been compared to other cardiotonic drugs, revealing its relative position in terms of efficacy. ahajournals.org

Table 1: Comparative Inhibitory Potency of Cardiotonic Drugs on PDE Activity

| Drug | Order of Potency |

|---|---|

| MIX | > milrinone |

| milrinone | > sulmazole = piroximone (B1215345) = imazodan (B1195180) |

| sulmazole | = piroximone = imazodan > isomazole |

Data sourced from a study on rabbit ventricular myocardium. ahajournals.org

Myofilament Calcium Sensitization Mechanisms

A crucial aspect of sulmazole's inotropic action is its ability to increase the sensitivity of cardiac myofilaments to calcium. nih.gov This effect is stereospecific, with the (+)-enantiomer of sulmazole demonstrating a dose-dependent increase in calcium sensitivity in skinned myocardial fibers, an effect not observed with the (-)-enantiomer. nih.gov This sensitization mechanism is distinct from that of classic PDE inhibitors and contributes significantly to the positive inotropic effect of sulmazole without a substantial increase in intracellular calcium concentration. nih.gov This property is shared with other PDE inhibitors like pimobendan. ahajournals.org

Intracellular Signaling Cascades Influenced by this compound

The interaction of sulmazole with its molecular targets converges on the modulation of key intracellular signaling cascades, most notably the cAMP pathway.

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

Sulmazole employs a multi-pronged approach to elevate intracellular cAMP levels, a cornerstone of its cardiotonic effect. nih.govresearchgate.net As discussed, this is achieved through three primary mechanisms:

A1 Adenosine Receptor Antagonism: By blocking the inhibitory input of adenosine on adenylate cyclase, sulmazole promotes cAMP synthesis. medchemexpress.com

Functional Blockade of Gi Protein: Sulmazole directly interferes with the inhibitory action of the Gi protein on adenylate cyclase, further stimulating cAMP production. wikipedia.orgmedchemexpress.comnih.gov

Phosphodiesterase Inhibition: By inhibiting the degradation of cAMP by PDEs, sulmazole ensures the sustained elevation of this second messenger. wikipedia.org

The net result of these actions is a significant increase in intracellular cAMP, which then activates protein kinase A (PKA). PKA, in turn, phosphorylates various proteins involved in cardiac muscle contraction, leading to an enhanced inotropic state. mdpi.com

Table 2: Summary of Sulmazole's Mechanisms of Action on cAMP Pathway

| Mechanism | Target | Effect on cAMP |

|---|---|---|

| Adenosine Receptor Antagonism | A1 Adenosine Receptor | Increased Synthesis |

| G-Protein Modulation | Gi Protein | Increased Synthesis |

Protein Kinase Activation and Phosphorylation Events

No studies were found that investigated the direct or indirect effects of this compound on protein kinase activation or subsequent phosphorylation events.

Cellular Responses and Biological Processes Affected by this compound In Vitro

Influence on Cellular Contractility and Ion Homeostasis

There is no available data describing the influence of this compound on cellular contractility or ion homeostasis in any cell type.

Impact on Gene Expression Profiles

No research could be located that details the impact of this compound on gene expression profiles in any in vitro model.

Due to the absence of specific research on this compound, no data tables or detailed findings can be generated for the requested article structure.

Preclinical Pharmacological Investigations of Sulmazole Sulfone in Animal Models

Cardiovascular System Modulations by Sulmazole (B1682527) Sulfone in Preclinical Species

Direct evidence detailing the cardiovascular effects of isolated sulmazole sulfone is sparse. Inferences are often drawn from studies of the parent compound, which is known to exert positive inotropic and vasodilatory effects. ncats.ionih.gov However, without direct investigation, it is not scientifically rigorous to assume the sulfone metabolite possesses an identical profile.

There is a notable absence of studies in the available literature that have specifically examined the inotropic (affecting the force of muscular contraction) and lusitropic (affecting myocardial relaxation) effects of this compound in isolated organ preparations, such as papillary muscles or isolated perfused hearts. Research on the parent compound, sulmazole, has shown that it can increase the calcium sensitivity of cardiac myofibrils, contributing to its positive inotropic action. nih.gov Whether this compound shares this mechanism or has its own distinct effects on myocardial contractility and relaxation remains to be elucidated through dedicated studies.

There is a lack of specific data on the electrophysiological effects of this compound on cardiac conduction. The parent compound, sulmazole, is known to be an A1 adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor, mechanisms that can influence cardiac electrophysiology. wikipedia.orgnih.gov Future research is needed to determine if this compound shares these properties and to characterize its impact on parameters such as heart rate, action potential duration, and arrhythmogenic potential.

Hemodynamic Alterations in Intact Animal Models

Renal Systemic Effects and Diuretic Mechanisms in Animal Models

Information regarding the renal systemic effects and potential diuretic mechanisms of this compound in animal models is not available in the reviewed literature. A study comparing dobutamine (B195870) and sulmazole in dogs noted effects on renal blood flow, but the specific contribution of the sulfone metabolite was not isolated. nih.gov

Immunomodulatory and Anti-inflammatory Research in Preclinical Settings

There is a significant gap in the literature concerning the immunomodulatory and anti-inflammatory properties of this compound. While some studies have explored the anti-inflammatory potential of various sulfone derivatives in general, these are not specific to the unique structure of this compound. nih.govresearchgate.net

Exploratory Studies of this compound in Other Disease Models (e.g., antiparasitic, antiviral)

No exploratory studies investigating the potential antiparasitic or antiviral activities of this compound were identified in the course of this review. Research into the broader biological activities of sulfone-containing compounds has been conducted, but these findings are not directly applicable to this compound without specific experimental validation. researchgate.net

Structure Activity Relationship Sar and Rational Design of Sulmazole Sulfone Derivatives

Identification of Pharmacophoric Requirements for Sulmazole (B1682527) Sulfone Activity

The development of a pharmacophoric model for the activity of sulfone and related sulfa drugs has been a subject of study. nih.gov For a series of sulfa drugs, it was found that a common NHSO2 group was a crucial feature for their inhibitory activity against dihydropteroate (B1496061) synthetase (DHPS). nih.gov While conventional quantitative structure-activity relationship (QSAR) analysis did not initially yield a satisfactory model for a broad set of analogs, a three-dimensional QSAR approach using comparative molecular field analysis (CoMFA) provided significant insights. nih.gov This suggests that the three-dimensional arrangement of electrostatic and steric fields is a key determinant of activity.

Systemic Exploration of Substituent Effects on Sulmazole Sulfone Bioactivity

The biological activity of this compound and its analogs is highly dependent on the nature and position of various substituents on its core structure.

The oxidation state of the sulfur atom in the side chain of sulmazole analogs has a profound impact on their biological activity. The conversion of a sulfide (B99878) to a sulfoxide (B87167), and further to a sulfone, alters the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. nih.govmdpi.com

For instance, in a study of usnic acid derivatives, the ability to inhibit the enzyme TDP1 was found to be dependent on the oxidation state of the sulfur atom, following the order of sulfides > sulfoxides > sulfones. mdpi.com This suggests that for certain targets, a less oxidized sulfur moiety is preferred. Conversely, in other contexts, the sulfoxide form of a compound can be significantly more potent than the sulfide form. nih.gov The oxidation of a sulfide to a sulfoxide or sulfone can lead to a decrease in cytotoxicity while preserving the desired enzymatic activity in some cases. mdpi.com The conformational differences between sulfides, sulfoxides, and sulfones are also significant; diphenyl sulfoxides and sulfones tend to have nearly orthogonal phenyl rings, which can affect their binding to target sites compared to the more planar diphenyl sulfides. nih.gov

The sulfone group is a strong hydrogen bond acceptor, which can facilitate interactions with biological targets. iomcworld.com However, in some instances, the oxidation to a sulfone can abolish a specific biological activity, such as the antituberculosis activity observed in certain compounds. researchgate.net

Table 1: Impact of Sulfur Oxidation State on Biological Activity of Various Compounds

| Compound Series | Sulfide Activity | Sulfoxide Activity | Sulfone Activity | Target/Effect |

|---|---|---|---|---|

| Usnic Acid Derivatives | High TDP1 Inhibition mdpi.com | Moderate TDP1 Inhibition mdpi.com | Low TDP1 Inhibition mdpi.com | TDP1 Enzyme |

| Triclabendazole (B1681386) (TCBZ) | Active | Active | Reduced Potency nih.gov | Anti-fluke |

| Sulforaphane | Lower Potency | ~10-fold Higher Potency nih.gov | Not specified | NQO1 Induction |

| Diaryl Compounds | Cytotoxic | Greatly Reduced Activity nih.gov | Greatly Reduced Activity nih.gov | Tubulin Polymerization |

The imidazopyridine ring system is a core component of sulmazole. nih.gov Heterocyclic compounds are fundamental to many active pharmaceutical ingredients due to their ability to form various interactions with biological targets. mdpi.comopenmedicinalchemistryjournal.com Modifications to this heterocyclic core can significantly impact bioactivity. The saturation of heterocyclic rings, for instance, can drastically alter their electronic and conformational properties, thereby changing their biological effects. uomus.edu.iq

The fusion of other rings to the primary heterocycle can also modulate activity. uomus.edu.iq The synthesis of novel heterocyclic scaffolds, for example through the ring expansion of a cyclic sulfone to a sulfonamide, can lead to new classes of biologically active compounds. nih.gov The specific nature of the heteroatoms within the ring system (e.g., nitrogen, sulfur) and their relative positions are critical for determining the compound's properties and interactions. openmedicinalchemistryjournal.comuomus.edu.iq

The position of substitution is also critical. For instance, in the development of sulmazole, the replacement of a methoxy (B1213986) group with a more hydrophilic methyl sulfone residue altered the compound's lipophilicity (logP), which can affect its distribution and potential for side effects. scienceforecastoa.com

Stereochemistry is another vital factor. The sulfur atom in a sulfoxide is a chiral center, meaning that sulmazole and its sulfoxide derivatives can exist as two different enantiomers (R and S). nih.gov These enantiomers can have different biological activities and metabolic fates. Biocatalytic methods have been developed for the stereoselective synthesis of chiral sulfoxides, highlighting the importance of obtaining single enantiomers for pharmacological studies. almacgroup.com

Table 2: Effect of Aromatic Substituents on Compound Properties

| Parent Compound | Substituent (R) | Effect |

|---|---|---|

| Phenylhydrazones | Electron-donating groups (e.g., -OCH3, -NH2) mdpi.com | Activate the aromatic ring by increasing electron density. mdpi.com |

| Phenylhydrazones | Electron-withdrawing groups (e.g., -C=O, -NO2) mdpi.com | Deactivate the aromatic ring by decreasing electron density. mdpi.com |

| Substituted Naphthoic Acids | Ortho-substituents | Affect chemical reactivity, HOMO-LUMO gap, and rotational barriers. sciencepg.com |

| Aromatic Complexes in Water | Electron-withdrawing substituents | Increase the strength of aromatic interactions. rsc.org |

Heterocyclic Ring System Derivatizations and Structure-Activity Correlations

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.com This approach is valuable for predicting the activity of new, unsynthesized analogs and for understanding the physicochemical properties that are most important for bioactivity. scienceforecastoa.comeuropa.eu

For a series of sulfa drugs, which share the sulfone or a related moiety with this compound, QSAR studies have been conducted to develop a pharmacophoric model for their inhibitory action. nih.gov While traditional regression analysis was not sufficient, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) proved to be very effective. nih.gov This highlights the importance of the 3D shape and electronic properties of the molecules in determining their activity. nih.gov

QSAR models are built using a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov These can include parameters related to lipophilicity (like logP), electronic effects (like Hammett parameters), and steric properties. scienceforecastoa.com The goal is to create a statistically robust model that can accurately predict the activity of compounds within a given chemical space. europa.eucresset-group.com The development of QSAR models for bis-sulfone analogs has shown that these models can effectively predict biological activities. core.ac.uk

Computational Approaches to Sulmazole Scaffold Optimization and Lead Design

Computational chemistry offers a powerful suite of tools for the rational design and optimization of drug candidates, including derivatives of the sulmazole scaffold. gsconlinepress.comnih.govfrontiersin.org These methods can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties. frontiersin.orgclinicalcasereportsint.com

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major computational strategies. nih.gov If the 3D structure of the biological target is known, SBDD methods like molecular docking can be used to predict how different this compound analogs will bind to the active site. This allows for the design of modifications that enhance binding affinity and selectivity.

In the absence of a target structure, LBDD methods such as pharmacophore modeling and QSAR can be employed. nih.gov These approaches use the information from a set of known active and inactive compounds to build a model of the essential structural features required for activity. nih.gov This model can then be used to screen virtual libraries of compounds or to guide the design of new molecules with improved properties.

Machine learning and artificial intelligence are increasingly being integrated into these computational workflows to analyze large datasets and identify complex structure-activity relationships. gsconlinepress.comclinicalcasereportsint.com These advanced techniques can help to optimize not only the primary pharmacological activity but also other important properties such as absorption, distribution, metabolism, and excretion (ADME). clinicalcasereportsint.com

Preclinical Pharmacokinetic and Metabolic Profile of Sulmazole Sulfone in Animal Systems

Absorption and Distribution Characteristics in Preclinical Animal Models

The absorption and distribution of a compound determine its concentration and residence time at the site of action and in various tissues.

Gastrointestinal Absorption Kinetics

Following oral administration in animal models, the parent drug, sulmazole (B1682527), is rapidly absorbed. nih.gov The presence of food can influence the rate and extent of absorption of many drugs by altering gastric pH and gastrointestinal transit time. cabidigitallibrary.org For instance, studies with other compounds have shown that high-fat diets can delay gastric emptying, which may, in turn, reduce the bioavailability of certain drugs. cabidigitallibrary.org While specific data on the gastrointestinal absorption kinetics of directly administered sulmazole sulfone is not extensively detailed in the provided information, the rapid appearance of metabolites following sulmazole administration suggests efficient absorption of the parent compound. nih.gov The absorption of drugs can also be influenced by the type of feed, as seen with sulfamerazine (B1682647) in calves where administration with milk or gruel slowed absorption compared to water. cabidigitallibrary.org

Tissue Distribution Patterns and Volume of Distribution

Once absorbed, a drug and its metabolites are distributed throughout the body. The volume of distribution (Vd) provides an indication of the extent of this distribution. For many lipophilic drugs, tissue concentrations can be significantly higher than those in plasma. msdvetmanual.com

Studies on related sulfone metabolites, such as that of didesmethylchlorpromazine, have shown high levels of the sulfone metabolite in peripheral tissues of rats, including the brain, kidney, and lung. nih.gov Similarly, the sulfone metabolite of toltrazuril (B1682979) has been observed to accumulate in the jejunum of piglets, a key factor for its therapeutic effect. researchgate.netnih.gov Pantoprazole (B1678409) sulfone has also been detected in the tissues of calves. frontiersin.orgfrontiersin.org

In donkeys, the volume of distribution for albendazole (B1665689) sulfone was estimated to be 15.07 L/kg, indicating extensive tissue distribution. nih.gov For pantoprazole in goats, the volume of distribution was reported as 0.9 L/kg. frontiersin.orgfrontiersin.orgnih.gov These examples from other sulfone-containing compounds suggest that this compound likely undergoes wide distribution into various tissues following its formation from sulmazole.

Plasma Protein Binding Dynamics

The binding of a drug to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AGP), is a key determinant of its pharmacokinetic properties, as generally only the unbound fraction is available for distribution and clearance. rsc.orgcytivalifesciences.com The extent of plasma protein binding can vary between different animal species. rsc.orgcytivalifesciences.com

For sulmazole and its metabolites, plasma protein binding has been determined in dogs. The binding was found to be independent of concentration. nih.gov

| Compound | Plasma Protein Binding (%) in Dogs | Reference |

|---|---|---|

| Sulmazole | 40.8 ± 1.0 | nih.gov |

| Metabolite II (this compound) | 54 ± 2 | nih.gov |

| Metabolite III (Hydroxylated metabolite) | 43 ± 1 | nih.gov |

Biotransformation Pathways and Metabolite Identification in Animal Models

Biotransformation, or drug metabolism, involves the enzymatic conversion of a drug into its metabolites. researchgate.net This process is typically divided into Phase I and Phase II reactions. nih.govslideshare.net

Phase I Metabolic Reactions (e.g., Reductions, Oxidations, Hydroxylations)

Phase I reactions introduce or expose functional groups on the parent drug molecule, often leading to more polar metabolites. neu.edu.trlongdom.org These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. longdom.org

The metabolism of sulmazole to its sulfone metabolite is a key Phase I oxidative reaction. In dogs, sulmazole is extensively converted to this compound (Metabolite II), with studies showing approximately 75% conversion. nih.gov The formation of sulfone metabolites is a common metabolic pathway for sulfur-containing compounds. For example, the metabolism of triclabendazole (B1681386) in sheep involves oxidation to a sulfoxide (B87167) and then a sulfone. mdpi.com Similarly, didesmethylchlorpromazine is metabolized to its corresponding sulfoxide and sulfone in rats, a reaction catalyzed by an NADPH-dependent oxygenase in liver microsomes. nih.gov Omeprazole is also metabolized to a sulfone derivative. nih.gov

In addition to oxidation of the sulfur atom, hydroxylation is another observed Phase I reaction for sulmazole, leading to the formation of a hydroxylated metabolite (Metabolite III). nih.gov

Phase II Conjugation Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. nih.govslideshare.netlongdom.org Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. longdom.orgupol.cz

While the provided search results extensively detail the Phase I metabolism of sulmazole to its sulfone and hydroxylated metabolites, specific information regarding the Phase II conjugation pathways of this compound in preclinical animal models is not explicitly available in the provided abstracts. However, it is a general principle of drug metabolism that Phase I metabolites can undergo subsequent Phase II conjugation to facilitate their elimination from the body. longdom.org

Role of Specific Enzyme Systems (e.g., Methionine Sulfoxide Reductase A (MsrA))

The metabolic fate of the parent compound, sulmazole, is a critical determinant in the formation of this compound. Sulmazole is a sulfoxide, and its biotransformation involves competing pathways of oxidation and reduction. vulcanchem.comnih.gov The formation of this compound is an irreversible oxidation reaction, converting the sulfoxide moiety of sulmazole into a sulfone. fda.govacsgcipr.org This metabolic step is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being identified as a major enzyme involved in the sulfoxidation of sulmazole. vulcanchem.com Other enzymes, such as NADPH-dependent oxygenases located in liver microsomes, have also been implicated in the conversion of sulfoxides to sulfones for other xenobiotics, suggesting a similar mechanism could be involved for sulmazole. nih.gov

Elimination and Excretion Mechanisms in Preclinical Species

This compound, a major metabolite of sulmazole, is eliminated from the body through multiple excretion pathways in preclinical animal models. Studies have identified the presence of this metabolite in both urine and bile, indicating that renal and biliary routes are significant for its clearance. fda.govnih.govnih.gov

Renal and Biliary Clearance Mechanisms

Renal excretion is a confirmed pathway for the elimination of this compound in several animal species. Following the administration of radiolabelled sulmazole to rats, rabbits, dogs, rhesus monkeys, and baboons, the sulfone metabolite was consistently detected in the urine. nih.gov The process of renal clearance for metabolites like this compound typically involves glomerular filtration and may also include active tubular secretion, a mechanism observed for other sulfonamide-containing compounds. nih.govyoutube.com

| Animal Species | Plasma | Urine | Bile |

|---|---|---|---|

| Rat | ✔ nih.gov | ✔ nih.gov | Likely |

| Dog | ✔ nih.gov | ✔ nih.gov | Likely |

| Rabbit | ✔ nih.gov | ✔ nih.gov | Likely |

| Rhesus Monkey | ✔ nih.gov | ✔ nih.gov | Likely |

| Baboon | ✔ nih.gov | ✔ nih.gov | Likely |

Enterohepatic Recirculation Phenomena

Enterohepatic recirculation is a pharmacokinetic phenomenon where a compound is excreted in the bile, enters the intestine, and is subsequently reabsorbed into the portal circulation, returning to the liver. researchgate.net This process can significantly prolong the half-life and exposure of a drug or its metabolites. researchgate.net

There is strong evidence to suggest that this compound undergoes enterohepatic recirculation in preclinical species. This is based on the behavior of structurally related metabolites, most notably the sulfone metabolite of sulindac. Studies in animals have demonstrated that sulindac's sulfone metabolite undergoes extensive enterohepatic circulation. fda.gov The process begins with the biliary excretion of the sulfone into the intestinal lumen. nih.gov From there, the metabolite can be reabsorbed back into the bloodstream, completing the cycle. hmdb.ca Given that this compound is excreted into the bile, it fulfills the initial requirement for this recirculation pathway. nih.gov This recycling mechanism can lead to multiple peaks in the plasma concentration-time profile and contributes to sustaining plasma levels of the metabolite. researchgate.net

Comparative Pharmacokinetic Analysis Across Diverse Animal Models

Significant inter-species differences in the metabolism and excretion of sulmazole and its sulfone metabolite have been observed in preclinical studies. A comparative analysis following administration of sulmazole to rats, rabbits, dogs, rhesus monkeys, and baboons revealed that none of the animal species exhibited a metabolic pattern identical to that of humans. nih.gov

The formation and subsequent excretion of this compound varied considerably across the species tested. In comparison to humans, the urine of the animal models generally contained higher amounts of the sulfone metabolite. nih.gov The plasma of rats, dogs, and rabbits showed a wide variation in metabolites, with high concentrations of both the sulfone and the reduced sulfide (B99878) forms of sulmazole. nih.gov These findings highlight species-specific differences in the activity of the metabolic enzymes responsible for both the oxidation of sulmazole to its sulfone and the reduction to its sulfide. Such variations are common in preclinical pharmacokinetics and are influenced by differences in the expression and activity of enzymes like the cytochrome P450 family and reductases, as well as differences in renal and biliary function between species. researchgate.net These comparative data are essential for selecting the most appropriate animal model for toxicological studies and for extrapolating pharmacokinetic data to humans. mdpi.com

| Species | Relative Amount in Plasma | Relative Amount in Urine (vs. Human) |

|---|---|---|

| Rat | High | Higher |

| Dog | High | Higher |

| Rabbit | High | Higher |

| Rhesus Monkey | Detected | Higher |

| Baboon | Detected | Higher |

Advanced Analytical and Biophysical Methodologies in Sulmazole Sulfone Research

Spectroscopic Techniques for Characterizing Sulmazole (B1682527) Sulfone and its Interactions

Spectroscopic methods are indispensable in the molecular characterization of sulmazole sulfone and its biological interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. rsc.orgnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure.

Research Findings: While specific NMR data for this compound is not widely published, the analysis of related aryl sulfone compounds provides a strong indication of the expected spectral characteristics. For instance, in various aryl sulfone derivatives, the protons on the aromatic ring adjacent to the sulfone group typically exhibit downfield shifts in the ¹H NMR spectrum, often in the range of 7.5-8.0 ppm. rsc.orgmdpi.comrsc.org The methyl protons of the sulfone group (–SO₂–CH₃) are expected to appear as a singlet around 3.0-3.3 ppm. rsc.orgrsc.org

In ¹³C NMR spectra of aryl sulfones, the carbon atom attached to the sulfonyl group is typically observed in the 135-145 ppm range. rsc.orgmdpi.com The methyl carbon of the sulfone group gives a signal around 43-45 ppm. rsc.orgrsc.org Studies on sulmazole and its analogues have utilized ¹H and ¹³C NMR to determine sites of protonation, a key factor in understanding their mechanism of action. researchgate.net This highlights the power of NMR in studying the electronic properties of the imidazopyridine ring system upon substitution and oxidation to the sulfone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Aryl Sulfone Moieties

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (ortho to -SO₂) | 7.8 - 8.0 | - |

| Aromatic Protons (meta to -SO₂) | 7.4 - 7.6 | - |

| Aromatic Carbon (attached to -SO₂) | - | 137 - 143 |

| Methyl Protons (-SO₂-CH₃) | 3.0 - 3.3 | - |

| Methyl Carbon (-SO₂-CH₃) | - | 43 - 45 |

Note: Data are representative values compiled from studies on various aryl sulfones and may vary depending on the full molecular structure and solvent. rsc.orgmdpi.comrsc.org

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight of this compound and for its quantification in complex biological samples. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for metabolite profiling.

Research Findings: The molecular formula of sulmazole is C₁₄H₁₃N₃O₂S, giving it a monoisotopic mass of approximately 287.07 g/mol . chemspider.com Its sulfone metabolite, this compound, has the formula C₁₄H₁₃N₃O₃S. Ion-spray mass spectrometry has been used to identify the reduced form of sulmazole (sulmazole sulfide) with a mass-to-charge ratio (m/z) of 272.3, and sulmazole itself at m/z 288.3. amazonaws.com By extension, this compound is expected to have a molecular weight of approximately 303 g/mol , and its protonated molecule [M+H]⁺ would be observed around m/z 304 in a mass spectrum.

MS-based methods are crucial for studying drug metabolism, allowing for the detection and structural characterization of metabolites. mdpi.com Techniques like high-resolution mass spectrometry (HRMS) provide highly accurate mass measurements, which aids in the confident identification of metabolites like this compound in preclinical samples. rsc.org Predicted fragmentation patterns can further confirm the identity of the metabolite. For example, the fragmentation of sulfinpyrazone (B1681189) sulfone, another drug metabolite, has been predicted, providing a template for how this compound might behave in an MS/MS experiment. drugbank.com

Table 2: Predicted Mass Spectrometry Data for Sulmazole and its Metabolites

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Sulmazole Sulfide (B99878) | C₁₄H₁₃N₃OS | 271.34 | 272.3 |

| Sulmazole | C₁₄H₁₃N₃O₂S | 287.34 | 288.3 |

| This compound | C₁₄H₁₃N₃O₃S | 303.34 | 304.3 |

Note: Data is based on published values for sulmazole and its sulfide, with the value for this compound being a calculated prediction. amazonaws.com

UV-Vis and fluorescence spectroscopy are fundamental tools for investigating the binding of small molecules like this compound to proteins and other biological macromolecules. nih.govencyclopedia.pub These techniques rely on changes in the absorption or emission of light upon interaction.

Research Findings: The binding of a ligand to a protein can alter the protein's tertiary structure, which in turn can change the environment of intrinsic fluorophores like tryptophan residues. This change can lead to a shift in the fluorescence emission spectrum or a change in fluorescence intensity, which can be used to calculate binding constants. nih.gov While specific binding studies for this compound are not detailed in the literature, the parent compound, sulmazole, is known to be fluorescent. Its reduction has been monitored using fluorescence detection with an excitation wavelength of 330 nm and an emission wavelength of 370 nm. nih.gov

UV-Vis spectroscopy can also be employed. The UV absorption maximum for a compound can be influenced by its binding to a macromolecule. For many sulfone-containing compounds, UV absorption maxima are observed in the range of 200-300 nm. nist.govsielc.com For example, dibenzothiophene (B1670422) sulfone has an absorption maximum around 230-290 nm. nist.gov Changes in the absorption spectrum of a target protein or the ligand itself upon complex formation can be used to quantify the binding interaction.

Table 3: Spectroscopic Properties Relevant to Ligand Binding Assays

| Technique | Parameter | Relevance to this compound Research | Representative Values/Ranges |

|---|---|---|---|

| Fluorescence | Excitation/Emission Wavelengths | Detecting the compound and its interactions. | Sulmazole: Ex: 330 nm, Em: 370 nm nih.gov |

| Binding Constant (Kₐ) | Quantifying the affinity for a biological target. | Varies depending on the interacting partner. |

| UV-Vis | Absorption Maxima (λₘₐₓ) | Quantifying concentration and detecting binding-induced shifts. | Typically 200-300 nm for sulfone compounds. nist.govsielc.com |

Mass Spectrometry for Metabolite Profiling and Quantification

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from its parent compound, other metabolites, and endogenous components in biological samples, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of sulmazole and its metabolites in preclinical research. mdpi.commdpi.com Its versatility allows for the separation of compounds with a wide range of polarities.

Research Findings: Several HPLC methods have been developed for the analysis of drugs and their sulfone metabolites. A key study successfully quantified sulmazole and its sulfone and sulfide metabolites in a single HPLC run without extensive sample pre-treatment. dss.go.th Other research on related compounds, such as albendazole (B1665689) and omeprazole, demonstrates the common use of reversed-phase columns (e.g., C8 or C18) with mobile phases consisting of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous buffer. mdpi.commdpi.comresearchgate.net For instance, a method for albendazole and its sulfoxide (B87167) and sulfone metabolites used a C18 column with a gradient elution of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. mdpi.com Detection is typically performed using a UV detector, often set at a wavelength where the analyte has maximum absorbance. mdpi.commdpi.com

Table 4: Exemplar HPLC Conditions for the Analysis of Sulfone Metabolites

| Parameter | Condition 1 (Albendazole Sulfone) mdpi.com | Condition 2 (Omeprazole Sulfone) researchgate.net | Condition 3 (General Imidazoles) mdpi.com |

|---|---|---|---|

| Column | XBridge® C18 (4.6 mm × 250 mm, 5 µm) | Thermo Accucore C-18 (50 mm × 4.6 mm, 2.6 µm) | Thermo Scientific® BDS Hypersil C8 (250 × 4.60 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.025 M Ammonium Acetate (pH 6.6) | A: 0.08 M Glycine buffer (pH 9.0): Acetonitrile (95:05) B: Acetonitrile: Methanol (65:35) | Methanol: 0.025 M KH₂PO₄ (70:30, v/v), pH 3.2 |

| Elution | Gradient | Gradient | Isocratic |

| Flow Rate | 1.2 mL/min | 0.8 mL/min | 1.0 mL/min |

| Detection | PDA at 292 nm | UV at 305 nm | UV at 300 nm |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.comnih.gov While this compound itself is not sufficiently volatile for direct GC analysis, this method is relevant for the identification of potential volatile metabolites that could arise from its biotransformation.

Research Findings: The metabolism of sulfur-containing drugs can sometimes lead to the formation of volatile sulfur compounds (VSCs). tandfonline.com GC-MS is the gold standard for identifying such compounds in biological matrices like breath or urine. researchgate.net The methodology often involves a pre-concentration step, such as solid-phase microextraction (SPME), followed by separation on a capillary column (e.g., DB-5ms) and detection by MS. mdpi.com For non-volatile compounds, chemical derivatization can be employed to increase their volatility, making them amenable to GC-MS analysis. jfda-online.com For example, trimethylsilylation is a common derivatization technique used in metabolomics to make compounds containing acidic protons, like those found in some drug metabolites, suitable for GC analysis. nih.gov Although no specific volatile metabolites of this compound have been reported, GC-MS remains a vital exploratory tool in metabolic research. drawellanalytical.com

Table 5: General GC-MS Parameters for Volatile Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| Pre-concentration | Headspace Solid-Phase Microextraction (SPME) |

| GC Column | 30 m x 0.25 mm x 0.25 µm (e.g., DB-5ms or similar) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 40°C to 280°C) |

| MS Ionization | Electron Ionization (EI) |

| MS Detection | Scan mode (e.g., m/z 30-550) |

Note: These are general parameters and would require optimization for specific target analytes. mdpi.com

High-Performance Liquid Chromatography (HPLC) in Preclinical Sample Analysis

Crystallographic and Structural Biology Approaches for Sulmazole-Target Complexes

Crystallographic and structural biology techniques are indispensable for elucidating the three-dimensional architecture of drug-target complexes at an atomic level. This knowledge is fundamental to understanding the mechanism of action and provides a foundation for structure-based drug design. For a compound like Sulmazole, which primarily targets phosphodiesterases (PDEs), X-ray crystallography would be the principal method to visualize its interaction with the enzyme's active site. nih.govwikipedia.org

While a specific crystal structure of a Sulmazole-PDE complex is not publicly available, the wealth of structural data for homologous enzymes, such as human PDE5 complexed with inhibitors like sildenafil (B151), provides a detailed blueprint of the target's active site. spring8.or.jprcsb.org The catalytic domain of PDE5 is characterized by three subdomains: an N-terminal cyclin-fold domain, a linker helical region, and a C-terminal helical bundle. spring8.or.jp The active site itself is a deep pocket located within the C-terminal domain, featuring a crucial metal-binding site (M site) containing zinc and magnesium ions, a core pocket (Q pocket), a hydrophobic pocket (H pocket), and a lid region (L region). spring8.or.jp

Structural analysis of inhibitor-bound PDEs reveals that inhibitors typically anchor themselves to the M site and form key hydrogen bonds within the Q pocket. spring8.or.jp For instance, the structure of PDE5 with sildenafil shows specific interactions that are crucial for its inhibitory potency. rcsb.org Understanding these interactions allows researchers to rationally design new compounds or modify existing ones, like Sulmazole, to improve affinity, selectivity, and other pharmacological properties. The determination of co-crystal structures can reveal how a compound achieves its inhibitory effect, for example, by preventing the conformational changes necessary for catalysis.

| Parameter | Value | Significance |

|---|---|---|

| PDB ID | 1UDT | Unique identifier for the structure in the Protein Data Bank. rcsb.org |

| Method | X-RAY DIFFRACTION | The experimental technique used to determine the atomic structure. rcsb.org |

| Resolution | 2.30 Å | A measure of the level of detail in the crystallographic model. rcsb.org |

| R-Value Work | 0.193 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org |

| Key Active Site Features | Metal binding site (M), Core pocket (Q), Hydrophobic pocket (H) | Sub-pockets within the active site that are critical for substrate recognition and inhibitor binding. spring8.or.jp |

Microfluidics and High-Throughput Screening Platforms in Sulmazole Discovery

The discovery of novel therapeutic agents like Sulmazole and its analogs relies heavily on the ability to test large libraries of chemical compounds for biological activity in an efficient and robust manner. High-Throughput Screening (HTS) provides this capability, allowing for the rapid evaluation of hundreds of thousands of compounds. nih.gov For identifying phosphodiesterase inhibitors, a variety of HTS assays have been developed, ranging from biochemical assays measuring enzyme activity to cell-based assays measuring downstream signaling. pharmaron.com

Common HTS readouts for PDE inhibitors include fluorescence intensity, fluorescence polarization (FP), and luminescence. pharmaron.com For example, an FP-based assay might use a fluorescently labeled substrate (like cGMP) which, when bound by an antibody, gives a high polarization signal. Active PDE in the assay hydrolyzes the substrate, it no longer binds the antibody, and the polarization signal drops. An inhibitor like Sulmazole would prevent this drop in signal. Cell-based HTS assays can be engineered to produce a reporter signal (e.g., luminescence) in response to changes in intracellular cyclic nucleotide levels (cAMP or cGMP), providing a physiologically relevant context for screening. nih.gov

Microfluidics has emerged as a transformative technology that enhances HTS capabilities. nih.gov By manipulating picoliter to nanoliter volumes of fluids in micro-fabricated channels, microfluidic platforms offer several advantages over traditional microplate-based screening. pnas.org These include significantly reduced consumption of expensive reagents and rare compound samples, faster reaction times, and the ability to perform analyses at the single-cell level. nih.govpnas.org Droplet-based microfluidics, which encapsulates individual cells or reactions in tiny aqueous droplets within an oil stream, enables ultrahigh-throughput screening of millions of individual events. pnas.orgnih.gov This technology can be used for dose-response screening by generating droplets with varying concentrations of a test compound, allowing for the determination of IC50 values in a single, rapid experiment. nih.gov Such platforms are ideal for discovering and optimizing PDE inhibitors like Sulmazole, offering a more efficient and information-rich alternative to conventional screening methods. nih.govresearchgate.net

| Platform Type | Principle | Advantages | Example Application |

|---|---|---|---|

| Biochemical Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage. | Homogeneous (mix-and-read), sensitive, well-established. pharmaron.com | Screening for inhibitors of PDE5 using a fluorescein-labeled cGMP substrate. |

| Cell-Based Reporter Gene Assay | Engineered cells express a reporter protein (e.g., luciferase) under the control of a cyclic nucleotide-responsive element. | Measures activity in a physiological context, can distinguish between cell-permeable and non-permeable compounds. | Identifying inhibitors that increase intracellular cAMP, leading to luciferase expression and a luminescent signal. |

| DNA-Encoded Library (DEL) Screening | Screening vast libraries where each compound is tagged with a unique DNA barcode for identification. nih.gov | Access to massive chemical diversity, requires minimal compound quantity. nih.gov | Identifying novel scaffolds for phosphodiesterase inhibition from a library of millions of compounds. nih.gov |

| Microfluidic Droplet-Based Screening | Reactions are compartmentalized in picoliter-volume droplets, enabling ultra-high throughput. pnas.org | Massive throughput (>10^6/day), low reagent use, single-cell analysis, dose-response capability. nih.govpnas.orgnih.gov | Screening a library of enzyme variants or compounds for phosphodiesterase activity within individual droplets. pnas.org |

Computational and Theoretical Investigations of Sulmazole Sulfone

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic electronic structure and reactivity of molecules like sulmazole (B1682527) sulfone. mdpi.comresearchgate.net These calculations provide a detailed picture of how the oxidation of the sulfoxide (B87167) group in sulmazole to a sulfone group alters the molecule's characteristics. wikipedia.orgebi.ac.uk

By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons, the shapes and energies of molecular orbitals, and the electrostatic potential across the molecule. mdpi.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. researchgate.netmdpi.com For sulmazole sulfone, the presence of the electron-withdrawing sulfonyl group (SO2) is expected to lower the energy of the LUMO, potentially affecting its reactivity compared to the parent sulfoxide. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecular surface. nih.govinformaticsjournals.co.in These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrostatic attraction with protein targets. nih.govinformaticsjournals.co.in In this compound, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, making them potent hydrogen bond acceptors. nih.gov Natural Bond Orbital (NBO) analysis further dissects intramolecular interactions, revealing the stability conferred by charge delocalization and hyperconjugative effects. nih.gov Such computational studies on related aryl sulfones have been instrumental in correlating electronic structure with observed chemical behavior. researchgate.net

Table 1: Example of Calculated Electronic Properties for a Representative Aryl Sulfone Derivative using DFT This table presents illustrative data typical for an aryl sulfone, as specific published data for this compound is not available. Calculations are often performed at a level of theory like B3LYP/6-311+G(d,p).

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO (EHOMO) | -7.2 eV | Indicates the molecule's capacity to donate an electron. mdpi.com |

| Energy of LUMO (ELUMO) | -1.5 eV | Indicates the molecule's capacity to accept an electron. mdpi.com |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and kinetic stability. researchgate.netmdpi.com |

| Dipole Moment (µ) | 5.1 Debye | Measures the overall polarity of the molecule, influencing solubility and binding. physchemres.org |

| Global Hardness (η) | 2.85 eV | Derived from the HOMO-LUMO gap, it measures resistance to charge transfer. informaticsjournals.co.in |

| Electrophilicity Index (ω) | 3.0 eV | Quantifies the electrophilic nature of the molecule. informaticsjournals.co.in |

Molecular Docking and Dynamics Simulations of this compound-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com For this compound, this method can be used to explore its binding affinity and mode of interaction with the known targets of its parent compound, sulmazole, such as the A1 adenosine (B11128) receptor and phosphodiesterases (PDEs). nih.govwikipedia.org Using software like AutoDock Vina, a 3D model of this compound would be placed into the binding site of a target protein's crystal structure. mdpi.comresearchgate.net The program then samples numerous binding poses and uses a scoring function to estimate the binding free energy, with more negative scores indicating stronger predicted affinity. beilstein-journals.org These studies can reveal key interactions, such as hydrogen bonds between the sulfone's oxygen atoms and amino acid residues in the protein's active site, or pi-pi stacking involving the compound's aromatic rings. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations are employed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. nih.govtandfonline.com MD simulations model the movements of atoms in the complex by solving Newton's equations of motion, providing a dynamic view of the interaction. peerj.comnih.gov By running simulations for nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted orientation and analyze fluctuations in its position. peerj.comrsc.org The binding free energy can also be more accurately calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which accounts for factors like electrostatic interactions and solvation effects. nih.govpeerj.com Studies on other sulfone derivatives have successfully used these methods to identify key interacting residues and confirm the stability of docked complexes. nih.govtandfonline.comrsc.org

Table 2: Illustrative Molecular Docking and MD Simulation Results for a Sulfone Ligand This table shows representative data that would be generated from a docking and MD study of this compound with a target protein like a phosphodiesterase.

| Parameter | Example Result | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -8.8 | Predicts a strong binding affinity to the target protein. nih.gov |

| Key Interacting Residues | Gln817, Trp853, His650 | Identifies specific amino acids forming hydrogen bonds, hydrophobic, or electrostatic interactions. nih.govtandfonline.com |

| RMSD of Ligand (ns) | 1.5 Å over 100 ns | A low and stable Root Mean Square Deviation (RMSD) during the MD simulation suggests the ligand remains in a stable binding pose. rsc.org |

| MM/PBSA Binding Energy (kJ/mol) | -42.91 | A more refined calculation of binding free energy from the MD simulation, confirming a favorable interaction. peerj.com |

| Radius of Gyration (rGyr) | 4.6 Å | Measures the "extendedness" of the ligand within the binding pocket during the simulation. rsc.org |

Pharmacophore Modeling and Virtual Screening for Novel this compound-Like Compounds

Pharmacophore modeling is a ligand-based drug design strategy that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model for this compound would consist of features like hydrogen bond acceptors (from the sulfonyl oxygens and pyridine (B92270) nitrogen), aromatic rings, and hydrophobic centers. nih.govacs.org This model can be generated based on the structure of this compound itself or from its docked conformation within a protein target, which is known as a structure-based pharmacophore. wustl.edu

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to rapidly search through vast virtual libraries of chemical compounds, which can contain millions to billions of molecules. benthamdirect.comjapsonline.com This process, known as virtual screening, identifies molecules from the database that match the pharmacophore's spatial arrangement of features. researchgate.netjapsonline.com The resulting "hit" compounds, while potentially having different core structures (scaffolds) from this compound, are predicted to have a similar mechanism of action. These hits can then be further filtered using molecular docking and ADME predictions before being prioritized for chemical synthesis and biological testing. japsonline.com This approach has been successfully applied to discover novel inhibitors for a wide range of targets, including those relevant to sulmazole, such as phosphodiesterases. japsonline.commdpi.comacs.org

Table 3: Hypothetical Pharmacophore Model for a this compound-Like Compound This table outlines the key features that would likely constitute a pharmacophore model derived from this compound's structure and its interactions.

| Pharmacophoric Feature | Number of Features | Potential Origin in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 3 | Two oxygens of the sulfonyl group, one nitrogen in the imidazopyridine ring. nih.gov |

| Aromatic Ring (AR) | 2 | The phenyl ring and the imidazopyridine ring system. nih.gov |

| Hydrophobic Center (HY) | 1 | The methyl group on the sulfonyl moiety or regions of the aromatic rings. |

In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug development, as poor pharmacokinetics is a major cause of clinical trial failure. nih.govrsc.org In silico ADME prediction tools, such as the web-based servers SwissADME and admetSAR, allow for the rapid assessment of these properties before a compound is even synthesized. scirp.orgresearchgate.netmdpi.commdpi.com

For this compound, these tools can predict a wide range of parameters. Physicochemical properties like the octanol-water partition coefficient (LogP) and aqueous solubility (LogS) are fundamental for predicting absorption and distribution. expasy.orgiapchem.org Pharmacokinetic parameters such as human intestinal absorption (HIA), permeability across Caco-2 cells (a model for the intestinal wall), and the ability to cross the blood-brain barrier (BBB) can be estimated. scirp.orgmdpi.com Furthermore, potential drug-drug interactions can be flagged by predicting whether the compound is likely to inhibit major cytochrome P450 (CYP) metabolic enzymes. mdpi.com Finally, "drug-likeness" is assessed using rules-based filters, such as Lipinski's Rule of Five, which help determine if a compound has physicochemical properties consistent with most orally administered drugs. japsonline.comresearchgate.net This comprehensive in silico profile helps identify potential liabilities of this compound and guides its potential for further development. nih.gov

Table 4: Predicted Preclinical ADME Profile for this compound This table presents ADME parameters predicted for this compound using its chemical structure in widely available in silico models.

| ADME Parameter | Category | Predicted Value/Classification | Significance |

|---|---|---|---|

| Molecular Weight | Physicochemical | 303.34 g/mol | Within the range for good oral bioavailability (<500). japsonline.com |

| LogP (Consensus) | Lipophilicity | 1.65 | Indicates moderate lipophilicity, favorable for permeability. researchgate.net |

| Aqueous Solubility (LogS) | Solubility | Moderately Soluble | Adequate solubility is required for absorption. expasy.org |

| Human Intestinal Absorption | Absorption | High | Predicts good absorption from the gastrointestinal tract. scirp.org |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes | The molecule is predicted to be able to cross into the central nervous system. mdpi.com |

| P-glycoprotein (P-gp) Substrate | Distribution | No | Not predicted to be actively pumped out of cells by this major efflux transporter. mdpi.com |

| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. mdpi.com |

| Lipinski's Rule of Five | Drug-Likeness | Passes (0 violations) | The molecule's properties are consistent with those of known oral drugs. japsonline.com |

Future Research Trajectories and Unanswered Questions for Sulmazole Sulfone

Elucidation of Residual Mechanistic Ambiguities

The primary mechanism of sulmazole (B1682527) involves the inhibition of phosphodiesterase (PDE), specifically the PDE III isoform, which leads to an increase in intracellular cyclic AMP (cAMP) and enhanced cardiac contractility. It also acts as a calcium sensitizer, increasing the affinity of myofilaments for Ca²⁺, a feature that distinguishes it from other PDE inhibitors. Furthermore, sulmazole is recognized as an A1 adenosine (B11128) receptor antagonist. researchgate.net

Key areas for future investigation include:

Delineating the signaling cascade downstream of Gi protein inhibition.

Quantifying the relative contributions of PDE inhibition, calcium sensitization, and A1 receptor antagonism to its inotropic effects under various physiological and pathological conditions.

Investigating potential off-target effects and their clinical relevance.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

Current in vitro studies have utilized models such as isolated sarcoplasmic reticulum vesicles and rat adipocyte membranes to investigate sulmazole's effects on Ca²⁺ release channels and cAMP accumulation. researchgate.net In vivo studies have demonstrated its ability to improve cardiac index and reduce pulmonary capillary wedge pressure. ncats.io